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molecular formula C12H11OP B8713746 Diphenylphosphinous acid CAS No. 24630-80-6

Diphenylphosphinous acid

Cat. No. B8713746
M. Wt: 202.19 g/mol
InChI Key: JIKVJUUIMIGAAO-UHFFFAOYSA-N
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Patent
US03932318

Procedure details

Diphenylphosphinous acid chloride [(C6H5)2PCl, 55 g.] was added to a solution of phenol (21.6g) and pyridine (18 g.) in 250 ml. of dry ether at 5°C. with stirring. After standing overnight, the precipitated pyridinium chloride was removed by filtration and the filtrate distilled. The phenyl ester of diphenylphosphinous acid [(C6H5)2POC6H5 ] obtained weighed 54 g. and boiled at 145°C. at 0.1 mm.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](Cl)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1([OH:21])C=CC=CC=1.N1C=CC=CC=1>CCOCC>[C:1]1([P:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[OH:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
18 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated pyridinium chloride was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)P(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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